molecular formula C21H35N5O6 B1262545 2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester

2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester

Cat. No. B1262545
M. Wt: 453.5 g/mol
InChI Key: KCVHFGFPHUIUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester is a N-acyl-amino acid and a tert-butyl ester.

Scientific Research Applications

1. Nitric Oxide Synthase Inhibition

S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and related compounds demonstrate potent inhibition of nitric oxide synthases (NOS). This includes inhibition of rat iNOS, rat nNOS, and human-derived cNOS, with 2-amino-5-(imidazol-1-yl)pentanoic acid identified as the most potent member of this series (Ulhaq et al., 1998).

2. Interaction with Ethoxymethylene-Containing Compounds

The interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives has been studied, leading to the formation of various linked products. This includes the synthesis of compounds like 2-(((2-amino-4-phenyl-1Н-imidazole-1-yl)amino)methylene) propanedinitrile, showcasing the chemical versatility of similar structures (Vandyshev et al., 2015).

3. Efficient Synthesis of Complex Compounds

An efficient eight-step synthesis of a related compound, starting from oxoacetic acid monohydrate, has been developed. This process includes various stages like condensation, reductive amination, and deprotection, highlighting the complex synthetic pathways possible with such chemicals (Vaid et al., 2013).

4. Prodrug Development

Studies indicate that (2-oxo-1,3-dioxol-4-yl)methyl esters can serve as viable prodrugs. For instance, the esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) are converted to methyldopa and the corresponding alpha-diketone at pH 7.4, showing potential for targeted drug delivery (Saari et al., 1984).

properties

Molecular Formula

C21H35N5O6

Molecular Weight

453.5 g/mol

IUPAC Name

tert-butyl 2-[[4-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentylcarbamoyl]-1H-imidazole-5-carbonyl]amino]acetate

InChI

InChI=1S/C21H35N5O6/c1-20(2,3)31-14(27)12-24-18(29)16-15(25-13-26-16)17(28)22-10-8-7-9-11-23-19(30)32-21(4,5)6/h13H,7-12H2,1-6H3,(H,22,28)(H,23,30)(H,24,29)(H,25,26)

InChI Key

KCVHFGFPHUIUFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C1=C(N=CN1)C(=O)NCCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester

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